Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines elements of benzodioxine and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the benzodioxine and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including condensation and esterification, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Uniqueness
What sets Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate apart from these similar compounds is its unique combination of benzodioxine and benzothiazole moieties
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-24-17(22)10-21-12-6-2-5-9-16(12)27-19(21)20-18(23)15-11-25-13-7-3-4-8-14(13)26-15/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANXKVWLSHFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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